1,2-Dipalmitoyl-phosphatidyl-glycerole

Beschreibung

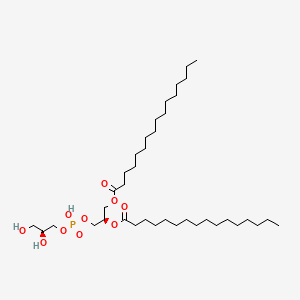

1,2-Dipalmitoyl-phosphatidyl-glycerole (DPPG), also known as dipalmitoylphosphatidylglycerol, is a synthetic phospholipid characterized by two saturated palmitoyl chains (C16:0) esterified to the sn-1 and sn-2 positions of the glycerol backbone and a phosphoglycerol headgroup. Its IUPAC name is 2,3-bis(hexadecanoyloxy)propoxyphosphinic acid, and its molecular formula is C₃₈H₇₅O₁₀P with an average molecular weight of 722.98 g/mol . DPPG is classified as a phosphatidylglycerol (PG), a subclass of glycerophospholipids, and is distinguished by its anionic charge at physiological pH due to the ionizable hydroxyl groups in the glycerol headgroup .

DPPG is widely used in:

Eigenschaften

CAS-Nummer |

74300-16-6 |

|---|---|

Molekularformel |

C38H75O10P |

Molekulargewicht |

723.0 g/mol |

IUPAC-Name |

[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1 |

InChI-Schlüssel |

BIABMEZBCHDPBV-MPQUPPDSSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-phosphatidyl-glycerole can be synthesized through a series of chemical reactions involving the esterification of glycerol with palmitic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of ester linkages .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated systems to control reaction conditions such as temperature, pressure, and pH. This ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dipalmitoyl-phosphatidyl-glycerole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

1,2-Dipalmitoyl-phosphatidyl-glycerole has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of lipid behavior and interactions.

Biology: The compound is significant in the study of cell membranes and lipid bilayers.

Medicine: It is used in the formulation of drug delivery systems and as a component of lung surfactants.

Industry: The compound is used in the production of cosmetics and personal care products due to its emulsifying properties

Wirkmechanismus

The mechanism of action of 1,2-Dipalmitoyl-phosphatidyl-glycerole involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction is crucial in processes such as drug delivery and the formation of lipid-based nanoparticles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

DPPG shares structural similarities with other saturated phospholipids but differs in headgroup chemistry, charge, and functional applications. Below is a detailed comparison:

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

- Headgroup : Phosphocholine (zwitterionic).

- Molecular Formula: C₄₀H₈₀NO₈P; Molecular Weight: 734.05 g/mol .

- CAS Number : 63-89-6.

- Key Properties: Forms stable bilayers with a phase transition temperature (Tm) of ~41°C. Non-ionic at neutral pH, enabling interactions with both hydrophilic and hydrophobic molecules.

- Applications :

Comparison with DPPG:

| Property | DPPG | DPPC |

|---|---|---|

| Headgroup Charge | Anionic (-1 at pH 7) | Zwitterionic (neutral) |

| Tm | ~41°C (similar to DPPC) | ~41°C |

| Biological Role | Bacterial/mitochondrial membranes | Eukaryotic plasma membranes |

| Drug Delivery | Stabilizes anionic liposomes | Forms neutral liposomes |

1,2-Dipalmitoyl-sn-glycero-3-phosphatidic Acid (DPPA)

- Headgroup : Phosphate (strongly anionic).

- Molecular Formula : C₃₅H₆₈O₈P·Na ; Molecular Weight: 670.87 g/mol (sodium salt) .

- CAS Number : 71065-87-5.

- Key Properties :

- Highly negatively charged, even at low pH.

- Participates in signal transduction as a precursor for other lipids.

- Applications :

Comparison with DPPG:

| Property | DPPG | DPPA |

|---|---|---|

| Charge Density | Moderate (-1) | High (-2) |

| Functional Role | Membrane stabilization | Signaling molecule precursor |

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

- Headgroup: Phosphoethanolamine (zwitterionic with pH-dependent charge).

- Molecular Formula: C₃₇H₇₄NO₈P; Molecular Weight: 691.95 g/mol .

- CAS Number : 923-61-4.

- Key Properties: Forms non-bilayer structures at low pH. Critical for membrane curvature and fusion.

- Applications :

Comparison with DPPG:

| Property | DPPG | DPPE |

|---|---|---|

| Headgroup Reactivity | Stable anionic charge | pH-sensitive charge |

| Membrane Behavior | Stabilizes bilayers | Promotes curvature/fusion |

1,2-Dipalmitoyl-sn-glycero-3-phosphoserine (DPPS)

- Headgroup : Phosphoserine (anionic with additional carboxyl group).

- CAS Number : 40290-42-4 .

- Key Properties :

- Binds divalent cations (e.g., Ca²⁺) via its serine moiety.

- Involved in apoptosis and blood clotting.

- Applications :

Comparison with DPPG:

| Property | DPPG | DPPS |

|---|---|---|

| Charge at pH 7 | -1 | -2 |

| Cation Binding | Weak | Strong (via serine carboxyl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.